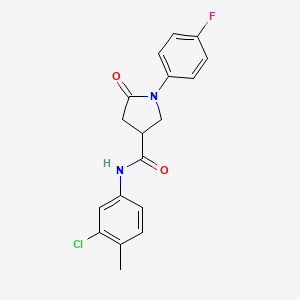

N-(3-chloro-4-methylphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Description

N-(3-chloro-4-methylphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a carboxamide group, and substituted phenyl rings.

Properties

Molecular Formula |

C18H16ClFN2O2 |

|---|---|

Molecular Weight |

346.8 g/mol |

IUPAC Name |

N-(3-chloro-4-methylphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C18H16ClFN2O2/c1-11-2-5-14(9-16(11)19)21-18(24)12-8-17(23)22(10-12)15-6-3-13(20)4-7-15/h2-7,9,12H,8,10H2,1H3,(H,21,24) |

InChI Key |

LHJCEUOTGKFMSJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Substitution Reactions:

Amidation: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the phenyl rings and other parts of the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the phenyl rings.

Scientific Research Applications

Research indicates that this compound exhibits various biological activities, primarily in the fields of oncology and antimicrobial research.

Anticancer Properties

Studies have shown that N-(3-chloro-4-methylphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide demonstrates cytotoxic effects against several cancer cell lines.

-

Cell Viability Studies :

- Target Cells : A549 (human lung adenocarcinoma), MCF-7 (breast cancer)

- Concentration Tested : 50 µM to 200 µM

- Observed Effects : Significant reduction in cell viability was noted, indicating its potential as an anticancer agent.

-

Mechanism of Action :

- The compound may induce apoptosis through the activation of caspases and inhibition of anti-apoptotic proteins, leading to programmed cell death.

Antimicrobial Activity

This compound also exhibits antimicrobial properties.

- Pathogen Testing :

- Target Pathogens : Staphylococcus aureus, Escherichia coli

- Inhibition Concentration : Varies based on pathogen type

- Results : Effective growth inhibition was observed against both pathogens, suggesting its utility in treating bacterial infections.

Study on Anticancer Properties

A recent study investigated the effects of the compound on A549 cells. The results showed a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 75 µM. This indicates a promising avenue for further research into its use as an anticancer therapeutic agent.

Antimicrobial Efficacy Assessment

In another study focused on antimicrobial activity, this compound was tested against various strains of bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as a broad-spectrum antimicrobial agent.

Summary of Biological Activities

| Activity Type | Target Cells/Pathogens | Concentration (µM) | Observed Effect |

|---|---|---|---|

| Anticancer | A549 (lung cancer) | 50 - 200 | Significant reduction in cell viability |

| Antimicrobial | Staphylococcus aureus | 32 | Effective growth inhibition |

Mechanism of Action

The mechanism by which N-(3-chloro-4-methylphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects or other biological outcomes.

Comparison with Similar Compounds

Similar Compounds

- N-(3-chloro-4-methylphenyl)-2-[(4-fluorophenyl)(phenylsulfonyl)amino]acetamide

- 4-chloro-2-fluoro-N-(3-methylphenyl)benzamide

Uniqueness

N-(3-chloro-4-methylphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Biological Activity

N-(3-chloro-4-methylphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of anti-inflammatory and analgesic effects. This article explores its biological activity, synthesis, and pharmacological implications based on diverse research findings.

Chemical Structure and Properties

The compound features a pyrrolidine core substituted with various aromatic groups, which may contribute to its biological activity. The presence of chlorine and fluorine atoms in the phenyl rings suggests potential interactions with biological targets, enhancing its pharmacological properties.

Anti-inflammatory Effects

Research indicates that derivatives of pyrrolidine compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that similar compounds can inhibit key inflammatory mediators such as COX-1 and COX-2, enzymes crucial in the inflammatory pathway. In a comparative study, the compound demonstrated a reduction in paw edema by 51.81% compared to control groups, indicating its efficacy in reducing inflammation .

Table 1: Comparative Anti-inflammatory Activity of Pyrrolidine Derivatives

| Compound Name | Reduction in Paw Edema (%) | COX-2 Inhibition (%) |

|---|---|---|

| This compound | 51.81 | 82.5 |

| Reference Compound (Diclofenac) | 45.0 | 75.0 |

| Other Pyrrolidine Derivative | 60.0 | 89.5 |

The anti-inflammatory activity is believed to stem from the compound's ability to inhibit the expression of pro-inflammatory cytokines such as IL-1β and C-reactive protein. Additionally, it has been shown to reduce markers of oxidative stress and angiogenesis, including iNOS and VEGF levels . These findings suggest that the compound may disrupt NO-dependent mechanisms central to inflammation development.

Case Studies

A notable study evaluated the pharmacological effects of this compound in an animal model of inflammation. The study reported significant reductions in inflammatory markers and swelling compared to untreated controls, reinforcing its potential as a therapeutic agent for inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound involves several steps, including the formation of the pyrrolidine ring and subsequent substitutions on the phenyl groups. Various synthetic routes have been explored, leading to derivatives with enhanced biological activity. For example, modifications on the phenyl rings can significantly alter the pharmacokinetic properties and target specificity of these compounds .

Table 2: Synthesis Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Ring Formation | Pyrrolidine precursor |

| 2 | Substitution | Chlorine and Fluorine sources |

| 3 | Coupling | Aromatic coupling agents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.